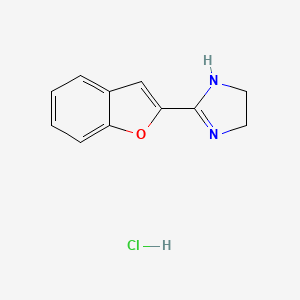

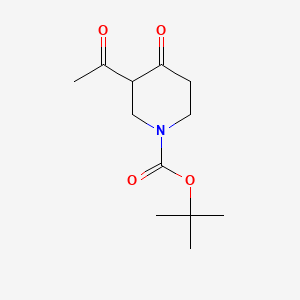

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

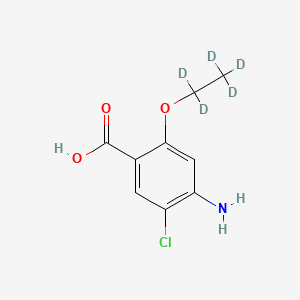

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 157327-43-0 . It has a molecular weight of 241.29 .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-acetyl-4-oxo-1-piperidinecarboxylate . The InChI code for this compound is 1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . It is recommended to be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is prominently used in the synthesis of various piperidine derivatives. For example, its reaction with L-selectride in tetrahydrofuran yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These derivatives can be further modified to produce trans (3R,4R) isomers through the Mitsunobu reaction followed by alkaline hydrolysis (Boev et al., 2015).

Key Intermediate in Medicinal Chemistry

It serves as an important intermediate in the synthesis of novel medicinal compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is utilized in the production of the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process of this compound involves several steps, including substitution, reduction, oxidation, and acylation reactions (Chen Xin-zhi, 2011).

Synthesis of Diverse Piperidine Derivatives

It is also used in the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for creating a variety of piperidine derivatives. These derivatives are obtained by reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents (Moskalenko & Boev, 2014).

Formation of Fused Bicyclic Systems

Another application is in the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. These derivatives are obtained through a series of reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

Eigenschaften

IUPAC Name |

tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGIVLQZVUPSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693849 | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157327-43-0 | |

| Record name | 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)